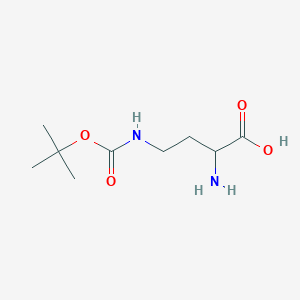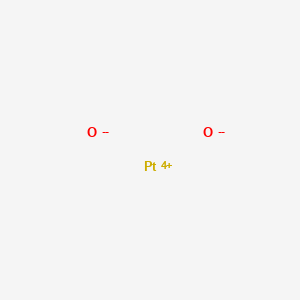
Trititanium oxide
Vue d'ensemble
Description
Trititanium oxide, also known as trititanium pentoxide, is an inorganic compound with the chemical formula Ti₃O₅. This compound is part of the titanium oxide family and exhibits unique properties due to its distinct crystal structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trititanium oxide can be synthesized through several methods, including:
Solid-State Reaction: This involves heating a mixture of titanium dioxide (TiO₂) and titanium metal at high temperatures (around 1600°C) in an inert atmosphere.
Chemical Vapor Deposition (CVD): This method involves the reaction of titanium tetrachloride (TiCl₄) with oxygen at elevated temperatures to form Ti₃O₅.
Hydrothermal Synthesis: This method uses high-pressure and high-temperature aqueous solutions to crystallize Ti₃O₅ from precursor materials.
Industrial Production Methods: Industrial production of this compound typically involves large-scale solid-state reactions or CVD processes due to their scalability and efficiency. These methods ensure the production of high-purity Ti₃O₅ suitable for various applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form higher oxides such as titanium dioxide (TiO₂).
Reduction: It can be reduced to lower oxides like titanium monoxide (TiO).
Substitution: this compound can participate in substitution reactions where oxygen atoms are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or air at elevated temperatures.
Reduction: Often requires hydrogen gas or carbon monoxide at high temperatures.
Substitution: Can involve halogens or other reactive non-metals under controlled conditions.
Major Products:
Oxidation: Titanium dioxide (TiO₂)
Reduction: Titanium monoxide (TiO)
Substitution: Various substituted titanium oxides depending on the substituent used.
Applications De Recherche Scientifique
Trititanium oxide has a wide range of applications in scientific research, including:
Energy Storage: Used in lithium-ion batteries as an anode material due to its high capacity and stability.
Catalysis: Acts as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Electronic Devices: Utilized in the fabrication of thin films for electronic and optoelectronic devices.
Environmental Applications: Employed in photocatalysis for the degradation of pollutants and in sensors for detecting gases.
Mécanisme D'action
The mechanism by which trititanium oxide exerts its effects is primarily through its interaction with light and its ability to generate reactive oxygen species (ROS). When exposed to UV light, this compound can produce electron-hole pairs that interact with water and oxygen to form ROS, which are highly reactive and can degrade organic pollutants or kill bacteria . This photocatalytic activity is a key feature of this compound and is utilized in various environmental and industrial applications .
Comparaison Avec Des Composés Similaires
Titanium Dioxide (TiO₂): A widely used photocatalyst and pigment with applications in sunscreens, paints, and food coloring.
Titanium Monoxide (TiO): A non-stoichiometric oxide with unique electronic properties used in sensors and electronic devices.
Titanium(III) Oxide (Ti₂O₃): A black semiconducting solid used in high-temperature applications and as a precursor for other titanium compounds.
Uniqueness of Trititanium Oxide: this compound stands out due to its unique crystal structure and phase transition properties. It exhibits reversible phase transitions between different crystalline forms (α, β, γ, δ, and λ), which can be exploited for data storage and energy applications . Additionally, its ability to generate ROS under UV light makes it a valuable material for photocatalysis and environmental remediation .
Propriétés
IUPAC Name |
oxygen(2-);titanium(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Ti/q2*-2;+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQBVABWOPYFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Ti+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015366 | |
| Record name | Titanium(4+) dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.866 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12035-95-9, 51745-87-0, 13463-67-7 | |
| Record name | Titanium oxide (Ti3O) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051745870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium oxide (Ti3O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium(4+) dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trititanium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TITANIUM DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FIX9V2JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid;Boc-D-Propargylglycine](/img/structure/B7853662.png)

![6-Methylbenzo[b]thiophene](/img/structure/B7853685.png)


![7-bromo-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7853711.png)






![Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt](/img/structure/B7853760.png)

